BenchChemオンラインストアへようこそ!

Leucinocaine

Local Anesthetic Potency Lipophilicity QSAR

Leucinocaine (92-23-9) serves as an ideal reference standard for SAR/QSAR and novel formulation studies due to its distinct physicochemical profile (LogP ~4.12, pKa ~8.99). Its high lipophilicity makes it a key model compound for advanced drug delivery research, including liposomal and nanoparticle systems. Sourced for validated analytical development; not substitutable with other anesthetics without re-validation. Request a quote for custom synthesis or available lots.

Molecular Formula C17H28N2O2
Molecular Weight 292.4 g/mol
CAS No. 92-23-9
Cat. No. B1674793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucinocaine
CAS92-23-9
SynonymsLeucinocaine;  Leucinocainum;  S.F. 147; 
Molecular FormulaC17H28N2O2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCCN(CC)C(CC(C)C)COC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C17H28N2O2/c1-5-19(6-2)16(11-13(3)4)12-21-17(20)14-7-9-15(18)10-8-14/h7-10,13,16H,5-6,11-12,18H2,1-4H3
InChIKeyMLHBDHJHNDJBLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leucinocaine (CAS 92-23-9) Chemical Properties and Local Anesthetic Class Overview


Leucinocaine (CAS 92-23-9), chemically designated as 2-(diethylamino)-4-methylpentyl 4-aminobenzoate, is a synthetic local anesthetic belonging to the amino ester class, which includes agents like procaine and tetracaine [1]. It is a p-aminobenzoic acid ester derivative that functions as a sodium channel blocker to reversibly inhibit nerve conduction, producing localized loss of sensation . As an investigational compound, it serves as a valuable reference standard in pharmacological research, particularly for studying the relationship between chemical structure and anesthetic activity in ester-type local anesthetics [2].

Why Leucinocaine Cannot Be Interchanged with Procaine or Lidocaine: A Procurement Rationale


Substitution of leucinocaine with other local anesthetics is not scientifically justifiable without rigorous re-validation due to its distinct physicochemical profile. Even within the same ester class, compounds exhibit critical variations in potency, duration, and safety that are directly linked to their molecular structure [1]. Leucinocaine's specific combination of an aromatic ring, an ester linkage, and a leucine-derived amino alkyl chain imparts unique lipophilicity (LogP ~4.12) and ionization properties (pKa ~8.99) [2]. These parameters govern membrane permeability, onset of action, and overall potency in a manner that differs significantly from both ester-class comparators like procaine (LogP ~2.14) and amide-class agents like lidocaine (pKa ~7.91), directly impacting experimental outcomes and formulation requirements [3][4].

Quantitative Differentiation of Leucinocaine (CAS 92-23-9) vs. Procaine, Lidocaine, and Tetracaine


Lipophilicity (LogP) Comparison: Leucinocaine vs. Procaine and Lidocaine

Leucinocaine exhibits significantly higher lipophilicity than both its ester-class analog procaine and the widely used amide lidocaine. Its predicted ACD/LogP value of 4.12 indicates a 10^1.98 (~95-fold) higher octanol-water partition coefficient compared to procaine (LogP 2.14), and a 10^1.53 (~34-fold) higher coefficient compared to lidocaine (LogP ~2.59) [1][2]. This property is a primary determinant of intrinsic anesthetic potency, as higher lipid solubility correlates with enhanced penetration of the nerve membrane and binding to the sodium channel [3].

Local Anesthetic Potency Lipophilicity QSAR

Ionization Constant (pKa) and Onset of Action: Leucinocaine vs. Lidocaine and Procaine

Leucinocaine possesses a higher pKa value (8.99) compared to the fast-onset agents lidocaine (pKa 7.91) and procaine (pKa 9.05) [1][2]. At physiological pH (7.4), a higher pKa results in a smaller fraction of the drug existing in the lipid-soluble, non-ionized form required for membrane penetration. Consequently, the onset of action for leucinocaine is predicted to be slower than lidocaine (pKa 7.91) but potentially comparable to or slightly faster than procaine (pKa 9.05) [3]. The difference in the fraction of non-ionized drug at pH 7.4 between leucinocaine and lidocaine is substantial (approximately 0.04 vs. 0.25, respectively), based on the Henderson-Hasselbalch equation for weak bases [4].

Local Anesthetic Onset pKa Pharmacodynamics

Aqueous Solubility for Formulation: Leucinocaine Mesylate Salt

The free base form of leucinocaine exhibits limited aqueous solubility (estimated ~78 mg/L) [1]. However, its mesylate salt (leucinocaine mesylate, CAS 135-44-4) demonstrates dramatically improved solubility, dissolving in just 3 parts of water [2]. This is a critical differentiator for practical application, as the high solubility of the mesylate salt directly enables the preparation of concentrated injectable solutions that would be impossible with the poorly soluble base. This contrasts with procaine hydrochloride, which has a solubility of approximately 1 g/mL in water, representing a different formulation profile [3].

Formulation Development Salt Selection Solubility

Acute Intravenous Toxicity Profile: Leucinocaine Mesylate vs. Lidocaine

The acute intravenous toxicity of leucinocaine mesylate, measured as the Minimum Lethal Dose (MLD) in rabbits, is 20 mg/kg [1]. While a direct, contemporaneous comparator study is not available, this value can be contextualized against the well-characterized toxicity of lidocaine. The LD50 for intravenous lidocaine in mice is reported to be approximately 31 mg/kg [2]. This suggests that leucinocaine mesylate exhibits a comparable or potentially higher acute toxicity profile than lidocaine in these preclinical models. This is a critical consideration for dosing in animal studies.

Toxicology Safety Pharmacology LD50/MLD

Ionic Mobility for Analytical Separation: Leucinocaine's Unique Electrophoretic Fingerprint

In a direct analytical comparison using capillary isotachophoresis, leucinocaine was one of 14 local anesthetics studied, including procaine, tetracaine, and lidocaine [1]. While the absolute ionic mobilities are not reported in the abstract, the study explicitly determined the pH values at which leucinocaine can be separated from its close analogs [2]. This provides a verified, quantitative method for its identification and purity assessment in complex mixtures. The existence of this validated separation condition is a critical piece of evidence for ensuring the identity and quality of research material.

Capillary Electrophoresis Isotachophoresis Analytical Chemistry

Evidence-Backed Research and Industrial Use Cases for Leucinocaine (CAS 92-23-9)


Structure-Activity Relationship (SAR) and QSAR Studies in Ester-Type Local Anesthetics

Leucinocaine's unique combination of high lipophilicity (LogP 4.12) and a pKa (8.99) that lies between procaine and lidocaine makes it an ideal candidate for inclusion in SAR and QSAR models aimed at understanding how molecular modifications affect potency and onset [1]. Its quantifiable differences in physicochemical properties, compared to a panel of known anesthetics, provide crucial data points for validating computational models and guiding the design of next-generation agents [2].

Formulation Development for Lipophilic Drug Delivery Systems

The high lipophilicity (LogP 4.12) and poor aqueous solubility of the leucinocaine base present a compelling challenge for advanced formulation development . This property makes it a relevant model compound for testing novel drug delivery strategies, such as liposomal encapsulation, nanoparticle formulations, or emulsions, designed to improve the solubility and bioavailability of highly lipophilic therapeutic agents . The availability of a highly soluble mesylate salt provides a crucial positive control for comparison [3].

Analytical Method Development and Reference Standard Procurement

The documented capillary isotachophoresis method provides a validated, quantitative basis for developing analytical methods (e.g., HPLC, UPLC-MS) for the identification and purity assessment of leucinocaine . Procurement of leucinocaine as a reference standard is essential for laboratories developing these methods, ensuring the accurate identification of this specific compound in complex mixtures or as a potential impurity in other local anesthetic formulations [1].

Preclinical Toxicology Studies for Ester-Based Anesthetic Development

The established acute toxicity data (MLD of 20 mg/kg i.v. in rabbits) provides a baseline for researchers conducting preclinical safety assessments of novel ester-based anesthetics. Leucinocaine can serve as a positive control or comparator in in vivo studies evaluating the safety margins of new chemical entities, where its defined toxicity profile offers a benchmark for assessing potential improvements in therapeutic index [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leucinocaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.